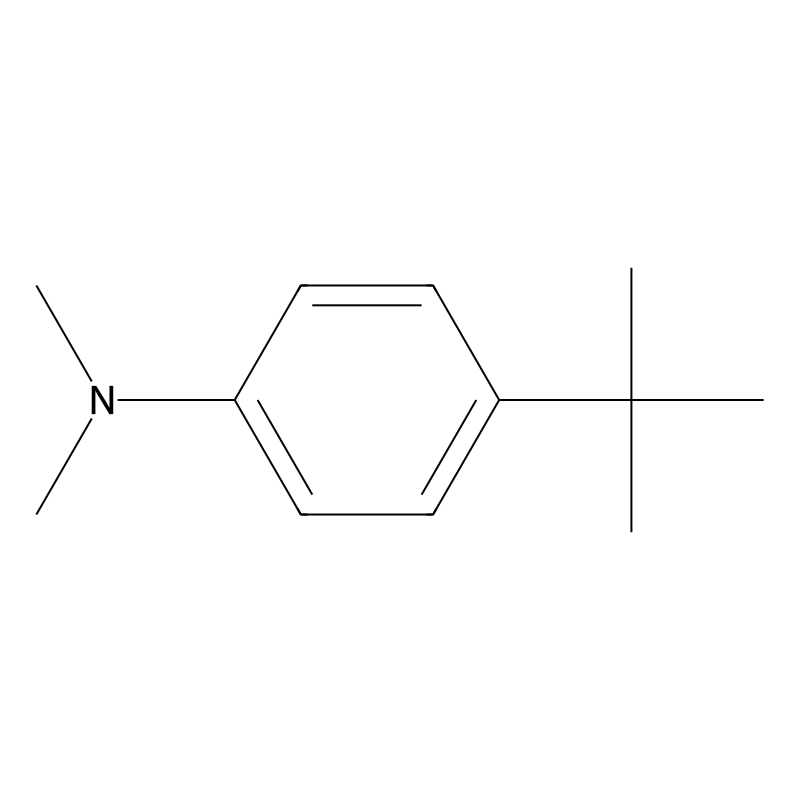

4-tert-Butyl-N,N-dimethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Free-Radical/Cationic Hybrid Photopolymerizations:

4-tert-Butyl-N,N-dimethylaniline (4-TBDMA) has been investigated as an amine initiator in free-radical/cationic hybrid photopolymerizations of acrylates and epoxides []. This type of photopolymerization combines the advantages of both free-radical and cationic polymerization mechanisms, potentially leading to materials with improved properties such as faster cure times, higher mechanical strength, and better adhesion.

In the study, researchers found that 4-TBDMA effectively initiated the polymerization of various acrylate and epoxide mixtures under UV irradiation. The resulting polymers exhibited good thermal stability and transparency []. This research suggests that 4-TBDMA could be a promising candidate for developing new types of photoresists, coatings, and adhesives.

4-tert-Butyl-N,N-dimethylaniline is a synthetic organic compound classified as an aromatic amine. Its chemical formula is , and it has a molecular weight of approximately 177.29 g/mol. The structure features a benzene ring substituted with a tert-butyl group and two dimethylamine groups, making it sterically hindered due to the bulky tert-butyl substituent. This unique configuration influences its reactivity and interactions in various chemical environments .

TBDMA itself does not have a well-defined mechanism of action in biological systems. However, its role lies in its ability to serve as a precursor for the synthesis of various functional molecules with specific biological activities. These activities depend on the structure of the final product derived from TBDMA [].

- N-Alkylation Reactions: The dimethylamine group allows for N-alkylation, where additional alkyl groups can be introduced onto the nitrogen atom.

- Friedel-Crafts Reactions: It can undergo Friedel-Crafts alkylation, where the aromatic ring reacts with alkenes in the presence of a catalyst, leading to para-substituted products .

- Oxidation: The compound can be oxidized to form corresponding N-oxides, which may have different biological or chemical properties.

While 4-tert-Butyl-N,N-dimethylaniline itself does not exhibit well-defined biological activity, it serves as a precursor for various functional molecules that may possess specific biological properties. The biological effects depend largely on the structure of the final product derived from this compound. It is also noted for being an irritant, which necessitates caution during handling and application.

The synthesis of 4-tert-Butyl-N,N-dimethylaniline can be achieved through several methods:

- Direct Amination: This involves the reaction of tert-butylbenzene with dimethylamine in the presence of suitable catalysts.

- Friedel-Crafts Alkylation: The compound can be synthesized by alkylating N,N-dimethylaniline with tert-butyl chloride under acidic conditions .

- Reduction Reactions: Starting from nitro compounds or other derivatives that can be reduced to amines may also yield 4-tert-butyl-N,N-dimethylaniline.

4-tert-Butyl-N,N-dimethylaniline finds various applications across different fields:

- Photopolymerization Initiator: It has been investigated as an initiator for free-radical/cationic hybrid photopolymerizations of acrylates and epoxides, leading to materials with enhanced properties such as improved thermal stability and adhesion.

- Intermediate in Organic Synthesis: Due to its unique structure, it serves as an important intermediate in the synthesis of other functional organic compounds.

- Research

Studies involving 4-tert-Butyl-N,N-dimethylaniline focus on its reactivity and interactions with various substrates. For instance, its role in Friedel-Crafts reactions highlights how steric hindrance affects product selectivity and reaction pathways. Additionally, its ability to undergo N-alkylation expands its utility in synthesizing more complex molecules .

Several compounds share structural similarities with 4-tert-Butyl-N,N-dimethylaniline. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N,N-Dimethylaniline | Contains two methyl groups on nitrogen | Less sterically hindered than 4-tert-butyl |

| p-Toluidine | Methyl group on the para position | Lacks bulky tert-butyl substituent |

| 4-Isopropylaniline | Isopropyl group instead of tert-butyl | Similar steric hindrance but different reactivity |

| N,N-Diethyl-p-toluidine | Two ethyl groups on nitrogen | Different alkyl chain length compared to dimethyl |

The uniqueness of 4-tert-Butyl-N,N-dimethylaniline lies in its combination of steric hindrance and electronic effects from both the tert-butyl and dimethylamine groups, which significantly influence its reactivity compared to these similar compounds .

The synthesis of 4-tert-Butyl-N,N-dimethylaniline has traditionally relied on sequential alkylation processes that begin with aniline derivatives as primary substrates [1]. These classical approaches typically involve a two-stage reaction pathway: first, the introduction of the tert-butyl group to the aromatic ring, followed by N,N-dimethylation of the amino functionality [2]. This sequential methodology has been widely employed due to its reliability and the accessibility of starting materials, despite certain limitations in efficiency and selectivity [3].

N,N-Dimethylation of 4-tert-Butylaniline

Following the successful introduction of the tert-butyl group, the second stage involves N,N-dimethylation of 4-tert-butylaniline [5]. Traditional methods for this transformation have relied on alkylation using methyl halides (particularly methyl iodide or methyl bromide) or dimethyl sulfate as methylating agents [7].

4-(CH₃)₃C-C₆H₄NH₂ + 2CH₃I + 2NaOH → 4-(CH₃)₃C-C₆H₄N(CH₃)₂ + 2NaI + 2H₂OThis reaction typically requires basic conditions to neutralize the hydrogen halide byproduct and prevent salt formation with the aniline [5]. Common bases include sodium hydroxide, potassium carbonate, or tertiary amines such as triethylamine [7]. The reaction proceeds through a sequential mono-methylation followed by a second methylation, with the second step often requiring more forcing conditions due to the reduced nucleophilicity of the secondary amine intermediate [3].

A significant challenge in this approach is achieving selective N,N-dimethylation without over-alkylation to form quaternary ammonium salts [5]. This is typically addressed through careful control of reaction stoichiometry, temperature management, and reaction time optimization [7].

Table 2: Traditional N,N-Dimethylation Methods for 4-tert-Butylaniline

| Methylating Agent | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Methyl iodide | NaOH | Acetone/Water | 40-60°C | 65-75% |

| Dimethyl sulfate | K₂CO₃ | Acetone | 50-70°C | 70-80% |

| Formaldehyde/HCOOH | - | Water | 90-100°C | 60-70% |

| Methyl bromide | Et₃N | THF | 25-40°C | 65-75% |

An alternative traditional approach involves reductive methylation using formaldehyde and formic acid (the Eschweiler-Clarke reaction) or formaldehyde and hydrogen with a metal catalyst (reductive amination) [8]. These methods offer the advantage of proceeding directly to the N,N-dimethylated product with reduced risk of quaternization, though they typically require more specialized equipment for handling hydrogen gas or pressure vessels [5] [8].

Modern Catalytic Approaches for N,N-Dimethylation

Contemporary synthetic methodologies for 4-tert-Butyl-N,N-dimethylaniline have evolved significantly, focusing on more efficient, selective, and environmentally benign catalytic processes [1]. These modern approaches often integrate the principles of green chemistry, employing more sustainable reagents and reaction conditions while maintaining or improving synthetic efficiency [2].

Transition Metal-Catalyzed N-Methylation

Recent advances in transition metal catalysis have revolutionized the N,N-dimethylation of aromatic amines, including 4-tert-butylaniline [3]. These methodologies typically employ more benign methylating agents such as methanol, carbon dioxide, or formaldehyde, coupled with hydrogen as a reducing agent [4].

Ruthenium-based catalysts have emerged as particularly effective for the selective N,N-dimethylation of aniline derivatives [6]. Cyclometalated ruthenium complexes enable the methylation of 4-tert-butylaniline with methanol under relatively mild conditions (60-80°C) using sodium hydroxide as a base [6]. This "hydrogen borrowing" or "hydrogen autotransfer" mechanism proceeds through a sequence of alcohol dehydrogenation, imine formation, and subsequent reduction [1] [6].

4-(CH₃)₃C-C₆H₄NH₂ + 2CH₃OH → 4-(CH₃)₃C-C₆H₄N(CH₃)₂ + 2H₂OIridium complexes have also demonstrated exceptional activity for this transformation, often allowing reactions to proceed at lower temperatures (80-100°C) with high selectivity for N,N-dimethylation [1]. These catalysts typically employ phosphine or N-heterocyclic carbene ligands to modulate reactivity and selectivity [2].

Table 3: Modern Transition Metal Catalysts for N,N-Dimethylation of 4-tert-Butylaniline

| Catalyst System | Methylating Agent | Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂/dppf | Methanol | 100°C, 24h, KOH | 85-90 | >95 |

| [IrCp*Cl₂]₂/KOH | Methanol | 80°C, 12h | 90-95 | >98 |

| Ru/C (heterogeneous) | Formaldehyde/H₂ | 70°C, 8h, 25 bar H₂ | 95-99 | >99 |

| Pd/Co-N/Carbon | CO₂/H₂O | 30°C, 10h, electrochemical | 80-92 | >95 |

Heterogeneous catalysts, particularly carbon-supported ruthenium (Ru/C), have shown remarkable efficiency for the N,N-dimethylation of 4-tert-butylaniline using formaldehyde and hydrogen [3] [4]. These systems offer practical advantages including ease of catalyst separation, potential for catalyst recycling, and applicability to continuous flow processes [3].

Novel Methylating Agents and Sustainable Approaches

A significant advancement in modern N,N-dimethylation methodologies is the utilization of more sustainable methylating agents [32]. Carbon dioxide (CO₂), an abundant and non-toxic C1 source, has been successfully employed for the N,N-dimethylation of 4-tert-butylaniline using appropriate catalysts and reducing agents [32].

Electrochemical approaches have emerged as particularly promising for sustainable N,N-dimethylation [32]. Using Pd/Co-N/carbon electrocatalysts, 4-tert-butylaniline can be efficiently converted to 4-tert-Butyl-N,N-dimethylaniline using CO₂ and water as the reactants under ambient conditions [32]. This methodology represents a significant advancement in green chemistry principles, utilizing renewable electricity and abundant reagents [32].

4-(CH₃)₃C-C₆H₄NH₂ + 2CO₂ + 6H⁺ + 6e⁻ → 4-(CH₃)₃C-C₆H₄N(CH₃)₂ + 4H₂OTemperature optimization is crucial for these modern catalytic systems, with most processes showing optimal performance in the 30-80°C range [32]. Higher temperatures often lead to reduced selectivity due to side reactions, while lower temperatures may result in insufficient reaction rates [32].

Table 4: Optimization of Reaction Parameters for Electrochemical N,N-Dimethylation

| Temperature (°C) | Potential (V vs. Ag/Ag⁺) | Electrolyte | Yield (%) |

|---|---|---|---|

| 20 | -2.3 | [Bmim]Tf₂N/MeCN | 65 |

| 30 | -2.3 | [Bmim]Tf₂N/MeCN | 92 |

| 40 | -2.3 | [Bmim]Tf₂N/MeCN | 81 |

| 50 | -2.3 | [Bmim]Tf₂N/MeCN | 72 |

| 60 | -2.3 | [Bmim]Tf₂N/MeCN | 58 |

The development of one-pot synthetic approaches has further enhanced the efficiency of 4-tert-Butyl-N,N-dimethylaniline synthesis [31]. These methodologies combine the tert-butylation and N,N-dimethylation steps in a single reaction vessel, reducing solvent usage, minimizing purification steps, and improving overall atom economy [31].

Industrial-Scale Production Techniques and Optimization

The industrial production of 4-tert-Butyl-N,N-dimethylaniline necessitates robust, scalable, and economically viable processes that can consistently deliver high-quality product while addressing safety, environmental, and economic considerations [24]. Industrial methodologies have evolved significantly from traditional batch processes to more efficient continuous flow operations, with ongoing optimization efforts focused on improving yield, selectivity, and sustainability [25].

Process Optimization and Scale-up Considerations

Optimization of industrial processes for 4-tert-Butyl-N,N-dimethylaniline production focuses on several key parameters: catalyst performance, reaction conditions, separation efficiency, and overall process integration [25] [27].

Catalyst optimization is particularly critical for industrial-scale operations [25]. Heterogeneous catalysts are strongly preferred due to their ease of separation and potential for continuous operation [27]. For the N,N-dimethylation stage, supported metal catalysts such as Ru/C, Pd/C, Raney nickel, and Raney cobalt have demonstrated excellent performance at industrial scale, with catalyst loadings typically in the 0.5-5 mol% range [3] [4].

Temperature and pressure optimization is essential for maximizing yield while minimizing energy consumption [7]. For liquid-phase N,N-dimethylation using methanol, typical industrial conditions include temperatures of 200-225°C and pressures of 3-4 MPa, with reaction times of 4-6 hours [5] [7]. These relatively harsh conditions are necessary to achieve acceptable reaction rates at industrial scale, though they present challenges for equipment design and safety management [7].

4-(CH₃)₃C-C₆H₄NH₂ + 3CH₃OH → 4-(CH₃)₃C-C₆H₄N(CH₃)₂ + 3H₂OThe molar ratio of reactants significantly impacts both conversion and selectivity [7]. For industrial N,N-dimethylation processes, a substantial excess of methanol (typically 3-4 equivalents) is employed to drive the reaction to completion and minimize the formation of monomethylated byproducts [5] [7]. This excess methanol is recovered and recycled in well-designed industrial processes [7].

Table 6: Industrial Process Parameters for N,N-Dimethylation of 4-tert-Butylaniline

| Parameter | Typical Range | Optimized Value | Effect on Process |

|---|---|---|---|

| Temperature | 180-240°C | 210-215°C | Higher temperatures increase rate but reduce selectivity |

| Pressure | 2.5-4.5 MPa | 3.0-3.3 MPa | Maintains methanol in liquid phase |

| Catalyst Loading | 0.5-5 mol% | 1-2 mol% | Balance between rate and economic considerations |

| Methanol:Aniline Ratio | 2:1 to 5:1 | 3.5:1 | Excess drives equilibrium toward product |

| Reaction Time | 3-8 hours | 4-5 hours | Optimized for conversion vs. equipment utilization |

| Acid Catalyst | 5-15 mol% | 10 mol% H₂SO₄ | Catalyzes both methylation and water removal |

Continuous flow processes represent the state-of-the-art in industrial production of 4-tert-Butyl-N,N-dimethylaniline [25] [27]. These systems offer numerous advantages including improved heat transfer, enhanced mixing, precise residence time control, and reduced reactor volumes [25]. Fixed-bed reactors containing heterogeneous catalysts are particularly well-suited for the N,N-dimethylation stage, allowing for efficient catalyst utilization and simplified product separation [27].

Process integration and heat recovery systems are critical for economic viability at industrial scale [25]. The exothermic nature of both the tert-butylation and N,N-dimethylation reactions provides opportunities for heat integration, with the heat generated in one stage potentially utilized to drive another stage of the process [25] [27].

The thermodynamic characterization of 4-tert-Butyl-N,N-dimethylaniline reveals several important physicochemical parameters that define its behavior under various environmental conditions. The compound exhibits a boiling point of 250-253°C at 760 mmHg [1] [2] [3], which indicates significant thermal stability and relatively low volatility at ambient temperatures. This elevated boiling point is characteristic of aromatic amines with bulky substituents, where the tert-butyl group contributes to increased molecular weight and enhanced intermolecular interactions.

The melting point is estimated at -45°C [1] [4], indicating that the compound exists as a liquid under standard ambient conditions. This low melting point can be attributed to the steric hindrance imposed by the bulky tert-butyl group, which disrupts crystalline packing efficiency and reduces intermolecular van der Waals interactions [1] [5].

Density measurements consistently report a value of 0.906 g/mL at 25°C [1] [2] [3] [5], which is lower than water, indicating the compound will float on aqueous surfaces. The refractive index has been measured as n20/D 1.529 [1] [2] [5], providing important optical characterization data. The flash point is reported as 109°C (228.2°F) in closed cup conditions [2] [3], which classifies the compound as a combustible liquid requiring appropriate storage and handling precautions.

Vapor pressure data remains notably absent from the current literature [6] [7], representing a significant gap in the thermodynamic characterization that would be valuable for environmental fate modeling and occupational exposure assessments.

| Property | Value | Literature Source |

|---|---|---|

| Boiling Point | 250-253°C at 760 mmHg | Multiple sources [1] [2] [3] |

| Melting Point | -45°C (estimated) | ChemicalBook [1], Alfa Chemical [4] |

| Density at 25°C | 0.906 g/mL | Multiple sources [1] [2] [3] [5] |

| Refractive Index (n20/D) | 1.529 | Multiple sources [1] [2] [5] |

| Flash Point | 109°C (closed cup) | Sigma-Aldrich [2], Chemical Point [3] |

| Molecular Weight | 177.29 g/mol | Multiple sources [2] [3] [5] |

Solubility Characteristics in Organic Solvents and Aqueous Systems

The solubility profile of 4-tert-Butyl-N,N-dimethylaniline demonstrates characteristic behavior of a moderately lipophilic aromatic amine. The compound exhibits limited solubility in water [8], which is consistent with its hydrophobic tert-butyl substituent and the overall molecular structure that favors nonpolar environments.

In contrast, the compound demonstrates excellent solubility in organic solvents [9] [8], making it suitable for various synthetic applications and formulations. Specific solubility has been confirmed in dichloromethane and tetrahydrofuran [9], both of which are commonly used as reaction media in organic synthesis. This broad organic solvent compatibility facilitates its use as a chemical intermediate and in photopolymerization applications.

The octanol-water partition coefficient (log P) is estimated at 3.75 [10], indicating significant lipophilicity and suggesting preferential partitioning into organic phases. This high log P value has important implications for bioaccumulation potential and environmental distribution behavior. The compound has also demonstrated compatibility with acetonitrile-based mobile phases in high-performance liquid chromatography applications [10], indicating its analytical tractability.

The solubility characteristics are particularly relevant for its application as an amine initiator in photopolymerization systems [2] , where organic solvent compatibility is essential for effective incorporation into acrylate and epoxide formulations.

| Solvent System | Solubility Behavior | Reference |

|---|---|---|

| Water | Low solubility/Limited miscibility | CymitQuimica [8] |

| Organic Solvents | Good solubility | Vulcanchem [9], CymitQuimica [8] |

| Dichloromethane | Soluble | Vulcanchem [9] |

| Tetrahydrofuran | Soluble | Vulcanchem [9] |

| Octanol | High partition (log P = 3.75) | SIELC Technologies [10] |

Photochemical Stability and Degradation Pathways

The photochemical behavior of 4-tert-Butyl-N,N-dimethylaniline represents a critical aspect of its stability profile, particularly given its documented application as an amine initiator in free-radical/cationic hybrid photopolymerizations [2] [12]. The compound demonstrates significant UV absorption capability necessary for its role in photoinitiating polymerization reactions of acrylates and epoxides .

Research into related aniline derivatives provides insight into potential degradation pathways. Studies on N,N-dimethylaniline derivatives indicate susceptibility to N-dealkylation reactions under photochemical conditions [13] [14]. The primary degradation mechanism involves electron transfer processes leading to radical cation formation, followed by subsequent N-demethylation pathways [13] [14].

Environmental photostability studies on structurally similar compounds, particularly 4-tert-butyl-4'-methoxydibenzoylmethane [15] [16], demonstrate that tert-butyl substituted aromatic compounds can undergo photodegradation in aqueous systems, particularly in the presence of chlorinated water [15]. The degradation products typically include mono and dichloro derivatives when exposed to chlorinated environments [15].

Mechanistic investigations of aniline photodegradation suggest that the process involves direct photolysis leading to homolysis or heterolysis [17] [18]. In the case of N,N-dimethylaniline derivatives, the primary photochemical pathway involves N-demethylation through radical cation intermediates [18]. The reaction proceeds via initial electron transfer followed by proton loss and subsequent hydrolysis [14].

Photocatalytic degradation studies using titanium dioxide demonstrate that aniline derivatives undergo oxidative degradation through hydroxyl radical mechanisms [19] [18]. The presence of the dimethylamino group enhances electron donation capacity, making the compound more susceptible to oxidative attack [18].

Environmental considerations suggest that the compound may undergo transformation under natural sunlight conditions, particularly in aquatic environments where photosensitized oxidation can occur [20]. The bulky tert-butyl substituent may provide some steric protection against certain degradation pathways, but comprehensive long-term photostability studies specific to this compound remain limited in the current literature.

| Photochemical Aspect | Research Findings | Supporting Evidence |

|---|---|---|

| UV Absorption | Absorbs UV light for polymerization initiation | Photopolymerization studies |

| Degradation Mechanism | N-dealkylation pathways via radical cations | Related aniline studies [13] [14] [18] |

| Environmental Fate | Susceptible to photodegradation in aqueous systems | UV filter studies [15] [16] |

| Catalytic Degradation | Hydroxyl radical-mediated oxidation | TiO2 photocatalysis [19] [18] |

| Stability Assessment | Requires comprehensive long-term studies | Limited specific data available |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types

CH3NH2

CH5N

CH3NH2

MnNaO4

Br2H12O6S